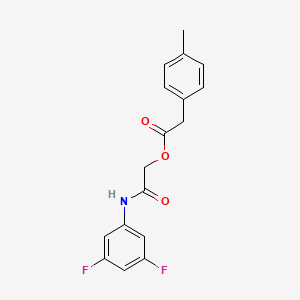

2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate

Description

The compound “2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate” is a synthetic organic molecule featuring a 3,5-difluorophenylamino group linked via a 2-oxoethyl spacer to a 2-(p-tolyl)acetate ester. Key structural attributes include:

- 3,5-Difluorophenyl moiety: Introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and influencing binding interactions.

- p-Tolyl acetate group: A methyl-substituted phenyl ester, contributing to lipophilicity and steric bulk.

Properties

IUPAC Name |

[2-(3,5-difluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO3/c1-11-2-4-12(5-3-11)6-17(22)23-10-16(21)20-15-8-13(18)7-14(19)9-15/h2-5,7-9H,6,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGGCSCTPOMOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate typically involves the following steps:

Formation of the amide bond: This can be achieved by reacting 3,5-difluoroaniline with an appropriate acyl chloride or anhydride under basic conditions.

Esterification: The resulting amide can then be esterified with p-tolylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

The compound 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. This article explores its applications, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a difluorophenyl group and an acetyl moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for pharmaceutical development.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance:

- In Vitro Studies : A study reported that derivatives of similar compounds showed percent growth inhibitions (PGIs) ranging from 51% to 87% against different cancer cell lines such as OVCAR-8 and NCI-H40 .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, which can be attributed to the interaction of the compound with specific cellular pathways that regulate cell survival and death .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Compounds with structural similarities have been shown to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases.

Case Studies

- Case Study 1 : A synthesized derivative was tested for its cytotoxic effects on glioblastoma cell lines. The results indicated a significant reduction in cell viability, demonstrating its potential as a therapeutic agent in oncology .

- Case Study 2 : Another study focused on the compound's ability to modulate inflammatory responses in a murine model. The findings suggested a marked decrease in inflammatory markers, providing evidence for its application in treating inflammatory conditions .

Table 1: Summary of Anticancer Activity

| Compound Structure | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | OVCAR-8 | 85.26 |

| Compound B | NCI-H40 | 86.61 |

| Compound C | HCT-116 | 56.53 |

Table 2: Anti-inflammatory Effects

| Study Reference | Model Used | Inflammatory Marker Reduction (%) |

|---|---|---|

| Study A | Murine Model | 75 |

| Study B | In Vitro | 60 |

Mechanism of Action

The mechanism of action of 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

DAPT (Gamma-Secretase Inhibitor IX)

- Structure : Contains a 3,5-difluorophenacetyl group, L-alanyl, and phenylglycine tert-butyl ester .

- Key Differences :

- DAPT’s tert-butyl ester contrasts with the target compound’s p-tolyl acetate, altering steric hindrance and hydrolysis susceptibility.

- DAPT’s peptidomimetic backbone (L-alanyl) enables protease targeting, while the target compound lacks such motifs.

- Applications : DAPT is a well-characterized gamma-secretase inhibitor used in Alzheimer’s disease research .

Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate

- Structure : Features 3,5-bis(trifluoromethyl)phenyl and ethyl ester groups .

- Key Differences :

- Trifluoromethyl substituents increase lipophilicity (logP ~3.6) compared to fluorine atoms in the target compound.

- The ethyl ester may hydrolyze faster than the p-tolyl acetate under physiological conditions.

- Applications : Likely serves as a fluorinated intermediate in agrochemical or pharmaceutical synthesis .

Ethyl 2-(3,5-difluoro-2-methoxyphenyl)-2-oxoacetate

Molecular Weight and Physicochemical Properties

Research Findings and Implications

- Fluorine vs. Trifluoromethyl : Fluorine atoms reduce steric bulk while maintaining electronegativity, whereas trifluoromethyl groups enhance lipophilicity but may hinder target binding .

- Ester Group Stability : The p-tolyl acetate in the target compound likely offers slower hydrolysis than tert-butyl or ethyl esters, prolonging in vivo activity .

Biological Activity

The compound 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, affecting various cellular processes. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cancer pathways, similar to other fluorinated phenyl derivatives.

- Microtubule Disruption : Analogous compounds have been noted for disrupting microtubule polymerization, leading to cell cycle arrest in cancer cells .

- Antiproliferative Effects : Studies indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines, which may be mediated through apoptosis induction and inhibition of cell migration .

Structure-Activity Relationships (SAR)

Research has established that the presence of the 3,5-difluorophenyl moiety enhances the compound's potency. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Activity Description |

|---|---|

| 3,5-Difluorophenyl Group | Enhances binding affinity to target proteins |

| p-Tolyl Acetate Moiety | Contributes to lipophilicity and cellular uptake |

| Oxoethyl Linker | Essential for maintaining biological activity |

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to its ability to induce apoptosis and inhibit tumor growth in xenograft models .

- Synergistic Effects : A study investigating the combination of this compound with existing chemotherapeutics found enhanced efficacy against resistant cancer cell lines. The results suggest that it may overcome drug resistance mechanisms commonly associated with P-glycoprotein expression .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models, suggesting potential for clinical application. The compound exhibited a half-life suitable for therapeutic use, with minimal toxicity observed at effective doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling 3,5-difluoroaniline with a glycolic acid derivative followed by esterification with p-tolylacetic acid. For purity optimization, use column chromatography with gradients tailored to the compound’s polarity (e.g., hexane/ethyl acetate) and validate via HPLC (>98% purity thresholds) . Monitor reaction intermediates using TLC and characterize intermediates via H/C NMR to confirm structural integrity .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products via LC-MS and track hydrolytic susceptibility of the ester and amide bonds. Use amber glass vials to prevent photodegradation, and store at -20°C under inert gas for long-term stability .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Prioritize H/C NMR to confirm substituent positions on the aromatic rings and ester/amide linkages. IR spectroscopy validates carbonyl groups (C=O stretches at ~1700-1750 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography (if crystalline) provides definitive conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., OECD guidelines). For cell-based studies, control for metabolic interference by p-tolylacetic acid metabolites. Use isogenic cell lines to isolate target effects. Apply multivariate analysis to distinguish assay-specific artifacts (e.g., solvent toxicity in MTT assays) .

Q. What experimental frameworks are suitable for studying this compound’s environmental fate and ecotoxicological impact?

- Methodological Answer : Adopt the INCHEMBIOL project’s tiered approach:

- Phase 1 : Determine physicochemical properties (logP, hydrolysis rates) via OECD 111/112 tests.

- Phase 2 : Model abiotic degradation (photolysis, hydrolysis) using EPA EPISuite.

- Phase 3 : Conduct microcosm studies to assess bioaccumulation in Daphnia magna and soil microbiota .

Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?

- Methodological Answer : Use in silico tools like SwissADME for phase I/II metabolism prediction. Dock the compound into CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina to identify probable oxidation sites. Validate predictions with in vitro hepatocyte assays and UPLC-QTOF-MS metabolite profiling .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer : Implement Quality-by-Design (QbD) principles during synthesis. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Characterize each batch via DSC (melting point consistency) and chiral HPLC to monitor stereochemical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.